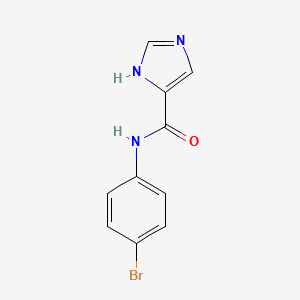

N-(4-bromophenyl)-1H-imidazole-4-carboxamide

Beschreibung

N-(4-Bromphenyl)-1H-imidazol-4-carboxamid ist eine chemische Verbindung, die zur Klasse der Imidazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromphenylgruppe aus, die an den Imidazolring gebunden ist, der wiederum mit einer Carboxamidgruppe verbunden ist. Imidazolderivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und werden oft in der medizinischen Chemie zur Entwicklung neuer Therapeutika eingesetzt.

Eigenschaften

Molekularformel |

C10H8BrN3O |

|---|---|

Molekulargewicht |

266.09 g/mol |

IUPAC-Name |

N-(4-bromophenyl)-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |

InChI-Schlüssel |

ATYAMKRKNGAVNG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=CN2)Br |

Löslichkeit |

>39.9 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Bromphenyl)-1H-imidazol-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Bromphenylgruppe kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidations- und Reduktionsreaktionen: Der Imidazolring kann zur Bildung von Imidazol-N-Oxiden oxidiert oder zur Bildung von Imidazolin reduziert werden.

Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Biarylderivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydrid (NaH) und verschiedene Nukleophile. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Es werden Reagenzien wie Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA) verwendet.

Reduktionsreaktionen: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) eingesetzt.

Hauptsächlich gebildete Produkte

Substitutionsreaktionen: Bildung von substituierten Imidazolderivaten.

Oxidationsreaktionen: Bildung von Imidazol-N-Oxiden.

Reduktionsreaktionen: Bildung von Imidazolin.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromphenyl)-1H-imidazol-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen antimikrobiellen und antiproliferativen Aktivitäten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Bromphenyl)-1H-imidazol-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung bindet an Enzyme und Rezeptoren, die an der mikrobiellen und Krebszellproliferation beteiligt sind.

Beteiligte Signalwege: Es hemmt die Biosynthese essentieller Biomoleküle in mikrobiellen Zellen und stört die Signalwege in Krebszellen, was zum Zelltod führt.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted imidazole derivatives.

Oxidation Reactions: Formation of imidazole N-oxides.

Reduction Reactions: Formation of imidazolines.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antiproliferative activities.

Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to enzymes and receptors involved in microbial and cancer cell proliferation.

Pathways Involved: It inhibits the biosynthesis of essential biomolecules in microbial cells and disrupts the signaling pathways in cancer cells, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Bromphenyl)thiazol-2-yl-2-chloracetamid: Bekannt für seine antimikrobiellen und antiproliferativen Aktivitäten.

N-(4-Bromphenyl)sulfonylbenzoyl-L-valin: Zeigt antimikrobielle und antioxidative Eigenschaften.

Einzigartigkeit

N-(4-Bromphenyl)-1H-imidazol-4-carboxamid ist aufgrund seiner Imidazolringstruktur einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Bromphenylgruppe verstärkt seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung in der medizinischen Chemie macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.